5-(Azetidin-3-yloxy)-2-bromopyridine
Overview
Description
“5-(Azetidin-3-yloxy)-2-bromopyridine” is a chemical compound that has not been extensively studied. However, compounds with similar structures have been analyzed. For instance, “5-[(azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride” is a compound that has a similar azetidin-3-yloxy group1. Another related compound is "3-(azetidin-3-yloxy)pyridine dihydrochloride"2.
Synthesis Analysis
The synthesis of “5-(Azetidin-3-yloxy)-2-bromopyridine” is not well-documented in the literature. However, a related compound, “(3-(Azetidin-3-yloxy)phenyl)methanol”, is available for bulk custom synthesis3.Molecular Structure Analysis
The molecular structure of “5-(Azetidin-3-yloxy)-2-bromopyridine” is not readily available. However, the structure of a similar compound, “5-(azetidin-3-yl)pyrimidine; trifluoroacetic acid”, has been reported4.Chemical Reactions Analysis
The specific chemical reactions involving “5-(Azetidin-3-yloxy)-2-bromopyridine” are not well-documented. However, a compound with a similar azetidin-3-yloxy group, “3-(azetidin-3-yloxy)pyridine dihydrochloride”, is available for research2.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Azetidin-3-yloxy)-2-bromopyridine” are not well-documented. However, a related compound, “5-(AZETIDIN-3-YL)PYRIMIDINE HCL”, has been reported to have a molecular weight of 171.63 and is a white to yellow solid7.Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis of Azetidine Derivatives : A study reported the synthesis of a compound similar to 5-(Azetidin-3-yloxy)-2-bromopyridine, where (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine was synthesized and evaluated for its antibacterial and antifungal activities, showing acceptable results. This underscores the relevance of azetidine derivatives in developing new antimicrobial agents (B. G. Rao, A. Prasad, P. Rao, 2013).
Novel Ligands for Receptors
- Development of Novel Ligands : Another study focused on synthesizing a compound, 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, as a potential novel ligand for nicotinic receptors. This research contributes to the exploration of azetidine derivatives for neurological applications, potentially aiding in the study of brain disorders or as imaging agents in neurology (F. Karimi, B. Långström, 2002).
Antineoplastic Applications
- Antineoplastic Agent Design : A study described the design and synthesis of novel conjugates of azetidin-2-ones with 4,5-dibromopyrrole motif, derived from marine bromopyrrole alkaloids, and screened for antineoplastic activity. This indicates the potential of azetidine-based compounds in cancer research, particularly towards the development of new therapies for breast cancer (R. Rane et al., 2015).
Ring Transformation for Medicinal Chemistry
- Stereoselective Synthesis : Research into the reactivity of 2-(2-mesyloxyethyl)azetidines highlighted their utility in the stereoselective synthesis of various substituted piperidines. These findings are significant for medicinal chemistry, offering a method for creating complex molecules that could serve as templates for drug development (Karen Mollet et al., 2011).
Safety And Hazards
The safety and hazards of “5-(Azetidin-3-yloxy)-2-bromopyridine” are not well-documented. However, a related compound, “5-(AZETIDIN-3-YL)PYRIMIDINE HCL”, has been reported to have hazard statements H302, H315, H319, and H3357.
Future Directions
The future directions for the study of “5-(Azetidin-3-yloxy)-2-bromopyridine” are not well-documented. However, compounds with similar structures have been studied for their potential therapeutic applications58.
properties
IUPAC Name |
5-(azetidin-3-yloxy)-2-bromopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-8-2-1-6(5-11-8)12-7-3-10-4-7/h1-2,5,7,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOLQNDRROKIBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azetidin-3-yloxy)-2-bromopyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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